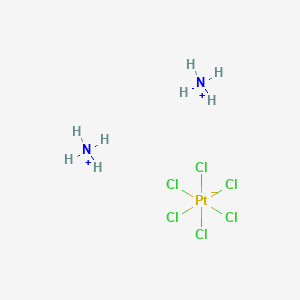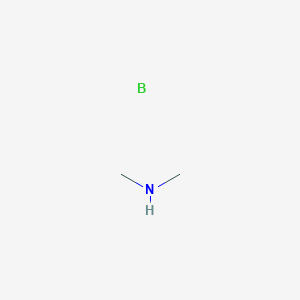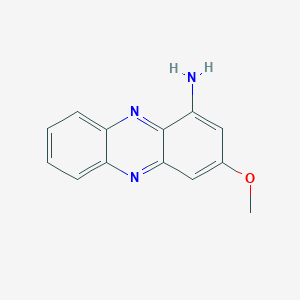
3-Methoxy-1-phenazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1-phenazinamine, also known as MPA, is a heterocyclic organic compound that belongs to the phenazine family. It is a red-orange crystalline solid that is soluble in water and organic solvents. MPA has been widely used in scientific research due to its unique chemical and biological properties.
作用機序
The mechanism of action of 3-Methoxy-1-phenazinamine is based on its ability to undergo redox reactions. 3-Methoxy-1-phenazinamine can exist in two forms: the oxidized form (3-Methoxy-1-phenazinamine+) and the reduced form (3-Methoxy-1-phenazinamine). The 3-Methoxy-1-phenazinamine+/3-Methoxy-1-phenazinamine redox couple has a standard potential of +0.83 V, which makes it a good redox indicator. 3-Methoxy-1-phenazinamine can also act as a photosensitizer, absorbing light energy and transferring it to other molecules to induce photochemical reactions.
生化学的および生理学的効果
3-Methoxy-1-phenazinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). 3-Methoxy-1-phenazinamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their membrane potential. Additionally, 3-Methoxy-1-phenazinamine has been used to investigate the redox properties of various biological systems, including enzymes and proteins.
実験室実験の利点と制限
One advantage of using 3-Methoxy-1-phenazinamine in lab experiments is its ability to act as a redox indicator and a photosensitizer. This makes it a versatile tool for investigating various biological systems. However, one limitation of using 3-Methoxy-1-phenazinamine is its potential toxicity. 3-Methoxy-1-phenazinamine has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Methoxy-1-phenazinamine. One area of interest is its potential anti-cancer properties. Further studies could investigate the mechanism of action of 3-Methoxy-1-phenazinamine in inducing apoptosis in cancer cells and its potential use as a therapeutic agent. Another area of interest is the use of 3-Methoxy-1-phenazinamine as a photosensitizer in photodynamic therapy. Additionally, 3-Methoxy-1-phenazinamine could be used to investigate the redox properties of various biological systems, including enzymes and proteins.
合成法
The synthesis of 3-Methoxy-1-phenazinamine involves the condensation of 3-nitrosophenol with aniline in the presence of a reducing agent such as zinc dust. The resulting product is then oxidized with potassium permanganate to yield 3-methoxy-1-phenazinamine. The overall reaction can be represented as follows:
科学的研究の応用
3-Methoxy-1-phenazinamine has been used in scientific research as a redox indicator, a fluorescent probe, and a photosensitizer. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Methoxy-1-phenazinamine has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, 3-Methoxy-1-phenazinamine has been used as a tool to investigate the redox properties of various biological systems.
特性
CAS番号 |
18450-06-1 |
|---|---|
製品名 |
3-Methoxy-1-phenazinamine |
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
3-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |
InChIキー |
RYMYEMJNPWTUNT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
正規SMILES |
COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |
同義語 |
3-Methoxy-1-phenazinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



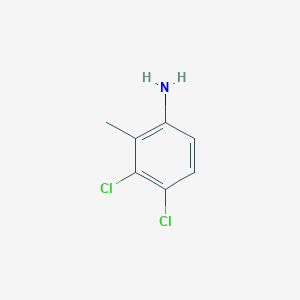
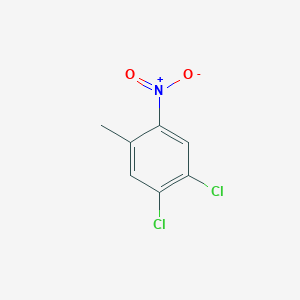
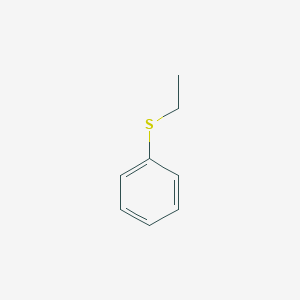
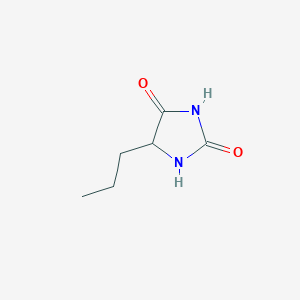
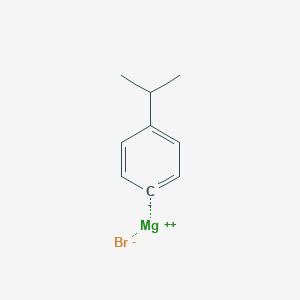
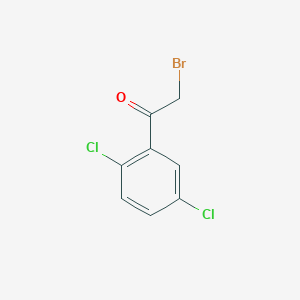
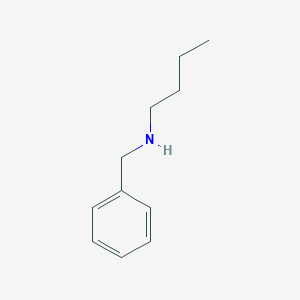
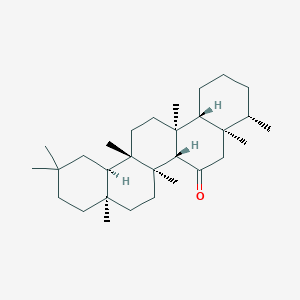
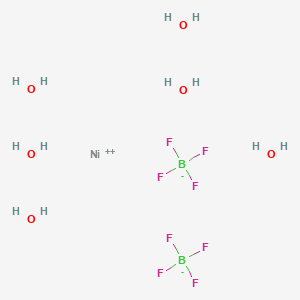
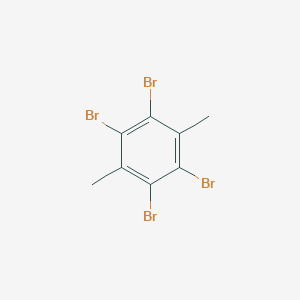
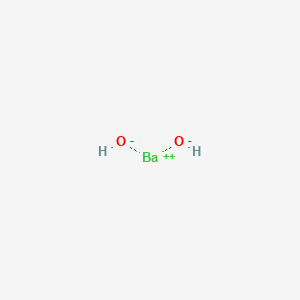
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
